Carabrone

Overview

Description

Carabrone is a natural product found in Hymenoxys integrifolia, Inula grandis, and other organisms with data available.

Scientific Research Applications

Antifungal Properties

- Mitochondrial Impact on Fungi : Carabrone exhibits broad-spectrum antifungal activity, particularly effective against Gaeumannomyces graminis var. tritici, a significant phytopathogen. Its mechanism involves direct action on the mitochondria of fungal cells, leading to structural changes and functional interference (Wang et al., 2018).

- Induction of Oxidative Stress and Apoptosis in Fungi : this compound induces oxidative stress and apoptosis in fungal cells, notably in Geaumannomyces graminis. It operates by inhibiting antioxidase enzyme activity, leading to reactive oxygen species accumulation and triggering apoptotic pathways (Wang et al., 2019).

- Development of this compound Derivatives as Fungicides : Research into hydrazone derivatives of this compound has shown significant antifungal activity, suggesting the potential of this compound and its analogues in developing novel fungicides for agricultural use (Wang et al., 2014).

Anti-Cancer Research

- Anti-Pancreatic Cancer Activity : A study on pancreatic cancer cells indicated that this compound inhibits proliferation, migration, and invasion of cancer cells. Its mechanism may involve the ferroptosis and Hippo signaling pathway, positioning this compound as a promising agent against pancreatic cancer (Zheng et al., 2022).

Plant Disease Control

Efficacy in Wheat and Cucumber : this compound demonstrates significant efficacy against diseases in wheat and cucumber. It can be absorbed and transported within these plants, particularly when applied via irrigation, highlighting its potential as a plant source fungicide (Wang et al., 2017).

Effects on Blumeria graminis Development : this compound has been shown to control Blumeria graminis effectively, with notable impacts on spore germination and mycelial growth. It induces morphological and ultrastructural changes in the fungal cells, suggesting a unique mode of action compared to other fungicides (Xing, 2012).

Mechanism of Action

Target of Action

Carabrone, a botanical bicyclic sesquiterpenic lactone, primarily targets the mitochondrial respiratory chain complex III . This complex plays a crucial role in the electron transport chain, which is essential for ATP production in cells .

Mode of Action

This compound interacts with its target by inducing oxidative stress and apoptosis in cells . It reduces the burst of reactive oxygen species (ROS) and mitochondrial membrane potential, as well as phosphatidylserine release . This interaction leads to significant changes in the cell, primarily affecting the cell’s energy production and survival .

Biochemical Pathways

This compound affects the mitochondrial respiratory chain, specifically the cytochrome bc1 complex . The inhibition of this complex disrupts the normal flow of electrons within the chain, leading to a decrease in ATP production . This disruption can lead to cell death, particularly in cells that are highly dependent on oxidative phosphorylation for energy .

Result of Action

This compound’s action results in the inhibition of cell growth and induction of cell death . By targeting the mitochondrial respiratory chain complex III, it disrupts energy production within the cell, leading to cell death . This makes this compound a potent agent against cells that are highly dependent on oxidative phosphorylation, such as cancer cells .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Carabrone has a significant effect on mitochondrial respiratory chain complexes III, I + III and II + III in both a dose‐ and time‐dependent manner . The influence of this compound on mitochondria in G. graminis mycelia was determined, and the activity of complexes I‐V, citrate synthase, and respiratory chain complexes I+III and II+III was evaluated .

Cellular Effects

This compound treatment influences the activity of mitochondrial respiratory chain complexes III, I+III, and II+III in G. graminis in a dose‐ and time‐dependent manner . A marked decrease (c. 50% compared to the control) in mitochondrial respiratory chain complex III activity was observed following treatment with this compound .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with mitochondrial respiratory chain complexes. It has been shown that mitochondrial respiratory chain complex III in G. graminis is highly sensitive to this compound and is a potential target of this botanical fungicidal agent .

Temporal Effects in Laboratory Settings

The effects of this compound on mitochondrial respiratory chain complexes change over time in a dose- and time-dependent manner

Dosage Effects in Animal Models

graminis were dose-dependent .

Metabolic Pathways

This compound interacts with the mitochondrial respiratory chain, specifically with complexes III, I+III, and II+III

Subcellular Localization

This compound’s effects on the mitochondrial respiratory chain suggest that it localizes to the mitochondria within cells

Properties

IUPAC Name |

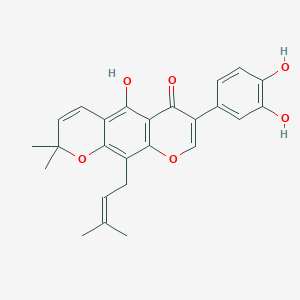

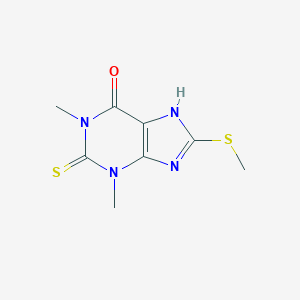

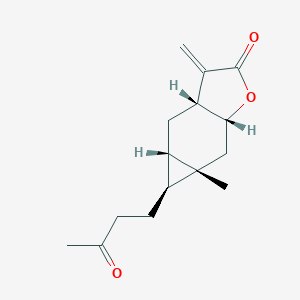

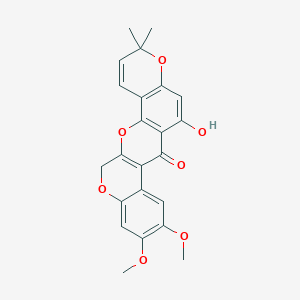

(3aR,4aS,5S,5aR,6aR)-5a-methyl-3-methylidene-5-(3-oxobutyl)-3a,4,4a,5,6,6a-hexahydrocyclopropa[f][1]benzofuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-8(16)4-5-11-12-6-10-9(2)14(17)18-13(10)7-15(11,12)3/h10-13H,2,4-7H2,1,3H3/t10-,11+,12+,13-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGIQIKMGJVLKMA-NLRWUALESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1C2C1(CC3C(C2)C(=C)C(=O)O3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)CC[C@H]1[C@H]2[C@@]1(C[C@@H]3[C@H](C2)C(=C)C(=O)O3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90938585 | |

| Record name | 5a-Methyl-3-methylidene-5-(3-oxobutyl)octahydro-2H-cyclopropa[f][1]benzofuran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1748-81-8 | |

| Record name | 2H-Cyclopropa(f)benzofuran-2-one, octahydro-5a-methyl-3-methylene-5-(3-oxobutyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001748818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5a-Methyl-3-methylidene-5-(3-oxobutyl)octahydro-2H-cyclopropa[f][1]benzofuran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-Hydrazinyl-6-oxohexyl)-6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexanamide](/img/structure/B157473.png)